REACTION_CXSMILES
|
[CH:1]([C@@H:3]1[CH2:7][CH2:6][CH2:5][N:4]1[C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:34](Br)(Br)([Br:36])[Br:35]>C(Cl)Cl>[Br:35][C:34]([Br:36])=[CH:1][CH:3]1[CH2:7][CH2:6][CH2:5][N:4]1[C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9]
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)[C@H]1N(CCC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(=CC1N(CCC1)C(=O)OC(C)(C)C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([C@@H:3]1[CH2:7][CH2:6][CH2:5][N:4]1[C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:34](Br)(Br)([Br:36])[Br:35]>C(Cl)Cl>[Br:35][C:34]([Br:36])=[CH:1][CH:3]1[CH2:7][CH2:6][CH2:5][N:4]1[C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9]
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)[C@H]1N(CCC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(=CC1N(CCC1)C(=O)OC(C)(C)C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |